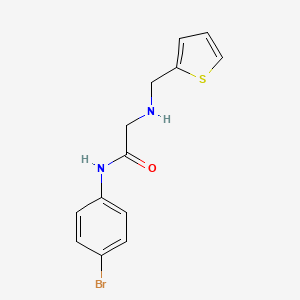
n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide: is an organic compound that features a bromophenyl group and a thiophen-2-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide typically involves the reaction of 4-bromoaniline with thiophen-2-ylmethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide can serve as a building block for more complex molecules
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although specific studies are required to confirm these effects.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the bromophenyl and thiophene groups may enhance the compound’s ability to interact with biological targets.
Industry
In the material science industry, this compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions, while the thiophene ring can participate in electron-donating or -withdrawing processes, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
n-(4-Chlorophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide: Similar structure but with a chlorine atom instead of bromine.
n-(4-Methylphenyl)-2-((thiophen-2-ylmethyl)amino)acetamide: Contains a methyl group instead of bromine.
n-(4-Fluorophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide: Features a fluorine atom in place of bromine.
Uniqueness
The presence of the bromine atom in n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide imparts unique reactivity compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity in biological systems.
Properties
Molecular Formula |
C13H13BrN2OS |
|---|---|
Molecular Weight |
325.23 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(thiophen-2-ylmethylamino)acetamide |
InChI |
InChI=1S/C13H13BrN2OS/c14-10-3-5-11(6-4-10)16-13(17)9-15-8-12-2-1-7-18-12/h1-7,15H,8-9H2,(H,16,17) |
InChI Key |
UZCSDOLWGCOQGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14897230.png)











![3-Bicyclo[3.2.0]heptanylmethanol](/img/structure/B14897311.png)
